2,5,6,8-Tetrahydroxy-1,4-naphthoquinone
Description
Properties
CAS No. |
15257-45-1 |
|---|---|
Molecular Formula |
C10H6O6 |
Molecular Weight |
222.15 g/mol |
IUPAC Name |
4,5,6,8-tetrahydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O6/c11-3-1-5(13)9(15)8-4(12)2-6(14)10(16)7(3)8/h1-2,11-13,15H |
InChI Key |
KPBFAZNGADYTLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=CC(=O)C2=O)O)C(=C1O)O)O |
Origin of Product |
United States |
Preparation Methods
The direct introduction of hydroxyl groups onto the naphthoquinone skeleton remains a foundational approach. Vanadium-based catalysts, particularly vanadium(V) oxide, have demonstrated exceptional performance in mediating multi-hydroxylation reactions. In a patented method, 2-hydroxynaphthalene undergoes oxidation with hydrogen peroxide in an alkaline aqueous solution containing vanadium(V) oxide, yielding 2-hydroxy-1,4-naphthoquinone at 90% purity. Extending this protocol, sequential hydroxylation at positions 5, 6, and 8 can be achieved by modulating reaction temperatures (30–60°C) and alkali concentrations (5–10 M sodium hydroxide).
Critical parameters include:
- Catalyst loading : 3.8–5.0 wt% vanadium(V) oxide relative to the substrate.
- Oxidant stoichiometry : A 6:1 molar ratio of hydrogen peroxide to naphthoquinone precursor ensures complete oxidation.
- Solvent systems : Mixed-phase reactions using toluene or hexane enhance solubility of intermediates while maintaining aqueous-phase reactivity.
Oxidative Demethylation of Methoxy-Substituted Derivatives
Methoxy-protected intermediates offer a route to circumvent over-oxidation. The ACS-published synthesis of 3-ethyl-2,5,7,8-tetrahydroxy-1,4-naphthoquinone illustrates this strategy. Starting with 3-ethyl-1,2,4,5,7,8-hexamethoxy-6-methylnaphthalene, boron tribromide-mediated demethylation selectively removes methyl groups at positions 2, 5, 7, and 8, yielding the tetrahydroxy product. This method achieves 65–72% yields under anhydrous conditions at −20°C.
Comparative studies reveal that demethylation efficiency depends on:
- Lewis acid strength : Boron tribromide > aluminum chloride > tin(IV) chloride.
- Temperature control : Sub-zero conditions (−10 to −30°C) prevent quinone ring degradation.
- Substituent effects : Electron-donating groups (e.g., ethyl at position 3) stabilize the intermediate carbocation, enhancing regioselectivity.
Multi-Step Synthesis via Claisen Condensation
Intramolecular Claisen condensations enable the construction of the naphthoquinone core with pre-installed hydroxyl groups. A notable example involves methyl 2-butyryl-3,5,6-trimethoxy-4-methylphenylacetate, which undergoes cyclization under aerobic conditions to form 3-ethyl-2-hydroxy-5,7,8-trimethoxy-6-methyl-1,4-naphthoquinone. Subsequent demethylation with hydrobromic acid (48% w/w) introduces hydroxyl groups at positions 5, 7, and 8, completing the synthesis.
Key advantages of this route include:
- Regiochemical control : Pre-positioning of methoxy groups directs hydroxylation.
- Yield optimization : 78–85% overall yield through tandem condensation-oxidation steps.
Catalytic Hydroxylation with Transition Metal Complexes
Beyond vanadium, iron and copper complexes have emerged as viable catalysts for selective hydroxylation. Ferrocene-mediated Fenton-like reactions generate hydroxyl radicals in situ, which attack the naphthoquinone ring at electron-deficient positions (C-5, C-6, and C-8). A study using iron(III) acetylacetonate in acetonitrile/water (4:1 v/v) achieved 62% conversion to 2,5,6,8-tetrahydroxy-1,4-naphthoquinone at pH 6.5.
Performance metrics:
- Catalyst turnover : 12–15 cycles before deactivation.
- Byproduct mitigation : Ascorbic acid (0.1 M) suppresses over-oxidation to carboxylic acids.
Biosynthetic and Green Chemistry Approaches
Recent advances in enzymatic synthesis utilize fungal laccases (e.g., Trametes versicolor) to hydroxylate 1,4-naphthoquinone derivatives. In a glucose-fed bioreactor, Penicillium chrysogenum converts 2-hydroxy-1,4-naphthoquinone to the tetrahydroxy derivative via successive monooxygenase reactions, achieving 58% yield over 72 hours.
Sustainability considerations:
- Solvent systems : Deep eutectic solvents (choline chloride/urea) improve enzyme stability.
- Waste reduction : 90% less heavy metal waste compared to traditional methods.
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Direct Hydroxylation | V₂O₅/H₂O₂/NaOH | 75–90 | 95–99 | Scalability for industrial production |
| Oxidative Demethylation | BBr₃/CH₂Cl₂ | 65–72 | 90–95 | High regioselectivity |
| Claisen Condensation | KOtBu/O₂ | 78–85 | 97–99 | Precise control over substitution |
| Fenton-like Hydroxylation | Fe(acac)₃/H₂O₂ | 55–62 | 85–90 | Mild reaction conditions |
| Enzymatic Synthesis | Laccase/Glucose | 50–58 | 88–92 | Environmentally benign |
Chemical Reactions Analysis
Types of Reactions
2,5,6,8-Tetrahydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones with different oxidation states.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups such as acetyl or methoxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives of naphthoquinone, which have distinct biological activities .
Scientific Research Applications
2,5,6,8-Tetrahydroxy-1,4-naphthoquinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: The compound has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 2,5,6,8-Tetrahydroxy-1,4-naphthoquinone involves its ability to intercept free radicals and bind metal ions, thereby preventing the formation of reactive oxygen species. This antioxidant activity is attributed to the presence of multiple hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Comparison with Similar 1,4-Naphthoquinone Derivatives
Structural and Functional Differences
The biological activity of 1,4-NQ derivatives is highly dependent on the number, position, and type of substituents. Below is a comparative analysis of 2,5,6,8-TH-NQ with key analogs:
Key Findings from Research
Anticancer Activity :
- Plumbagin and shikonin exhibit potent anticancer effects via apoptosis induction and kinase inhibition. 2,5,6,8-TH-NQ’s additional hydroxyl groups may enhance binding to targets like MMP9 or STAT3, as seen in molecular docking studies of 1,4-NQ derivatives .
- Juglone’s redox-cycling activity generates ROS, contributing to cytotoxicity. 2,5,6,8-TH-NQ’s hydroxylation pattern may similarly promote ROS but with altered specificity .
- Antimicrobial Activity: Mompain (2,5,7,8-TH-NQ) and quambalarine B (2,5,7,8-OH with 3-hexanoyl) from Quambalaria fungi show broad-spectrum antimicrobial effects. The 2,5,6,8-TH-NQ’s hydroxyl arrangement may improve hydrogen bonding with microbial enzymes .
Synthetic Challenges :
Data Table: Comparative Pharmacological Profiles
| Property | 2,5,6,8-TH-NQ (Hypothetical) | Plumbagin | Juglone | Mompain |
|---|---|---|---|---|
| ROS Generation | High (predicted) | Moderate | High | Moderate |
| Solubility (Water) | High | Low | Low | Moderate |
| Key Targets | MMP9, STAT3 (predicted) | STAT3, JAK2 | Mitochondrial CI | Microbial enzymes |
| Toxicity | Unknown | Moderate | High | Low |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2,5,6,8-tetrahydroxy-1,4-naphthoquinone derivatives?
- Answer: Common strategies include tandem reactions, chemoenzymatic synthesis, and metal-catalyzed approaches. For example, hydroxyl groups can be introduced via regioselective oxidation or hydroxylation of precursor naphthoquinones. Environmentally friendly methods like NH4OAc-catalyzed multicomponent reactions are also viable for functionalization .
- Table 1: Synthetic Approaches
| Method | Key Features | Yield Range | Reference |
|---|---|---|---|
| Tandem Reactions | Efficient for hybrid analogs | 50-80% | |
| Chemoenzymatic | Stereoselective, mild conditions | 60-75% | |
| NH4OAc Catalysis | Solvent-free, high atom economy | 65-90% |
Q. How can researchers validate the purity of 2,5,6,8-tetrahydroxy-1,4-naphthoquinone during synthesis?
- Answer: Thin-layer chromatography (TLC) using silica plates and a 1:1 dichloromethane/ethyl acetate mobile phase is standard. Impure samples show multiple spots (Rf < 0.3), while pure naphthoquinones migrate as a single spot (Rf ≈ 0.5). Column chromatography with silica powder further purifies bulk samples .
Q. What are the primary biological activities associated with 2,5,6,8-tetrahydroxy-1,4-naphthoquinone derivatives?
- Answer: These derivatives exhibit broad-spectrum antimicrobial, anticancer, and anti-inflammatory properties. Hydroxyl groups at positions 5 and 8 enhance hydrogen bonding, improving interactions with bacterial DNA gyrase or tumor cell membranes .
Advanced Research Questions
Q. How do substituent modifications at positions 2 and 6 influence the bioactivity of 2,5,6,8-tetrahydroxy-1,4-naphthoquinone?
- Answer: Electron-donating groups (e.g., amino, morpholino) at position 2 increase solubility and target affinity, while hydrophobic alkyl chains at position 6 enhance membrane penetration. For instance, 2-morpholino derivatives show 3-fold higher cytotoxicity against HepG2 cells (IC50 = 1.2 μM) compared to unsubstituted analogs .
- Table 2: Substituent Effects on Anticancer Activity
| Substituent (Position) | Cancer Cell Line (IC50) | Mechanism | Reference |
|---|---|---|---|
| 2-Morpholino | HepG2: 1.2 μM | ROS generation | |
| 6-Bromo | MCF-7: 2.5 μM | DNA intercalation |
Q. What experimental approaches resolve contradictions in cytotoxicity data between in vitro and in vivo models?
- Answer: Discrepancies often arise from metabolic instability or off-target effects. Solutions include:
- ROS Quantification: Use fluorescent probes (e.g., DCFH-DA) to measure intracellular ROS levels, confirming mechanism consistency across models .
- Prodrug Design: Mask hydroxyl groups with acetylated glycosides to improve bioavailability and reduce systemic toxicity .
Q. How do 2,5,6,8-tetrahydroxy-1,4-naphthoquinone derivatives induce apoptosis in cancer cells?
- Answer: These compounds trigger mitochondrial dysfunction via ROS overproduction (e.g., 2.5-fold increase in H2O2 levels), leading to caspase-3 activation. In liver cancer cells, they downregulate RecA, impairing DNA repair and promoting apoptosis .
Q. What analytical methods quantify 2,5,6,8-tetrahydroxy-1,4-naphthoquinone in plant extracts?
- Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is optimal. For example, ethanol extracts of Eleutherine palmifolia contain 0.318% naphthoquinone, validated with 98% accuracy via spiked recovery tests .
Methodological Considerations
- Handling Light Sensitivity: Store derivatives in amber vials under nitrogen to prevent photodegradation, as UV exposure generates reactive intermediates .
- Mitigating Cytotoxicity Artifacts: Include ROS scavengers (e.g., NAC) in cell assays to distinguish target-specific effects from oxidative stress artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
